molecular formula C17H14N4O4 B2572662 3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide CAS No. 946381-48-2

3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide

Cat. No.: B2572662
CAS No.: 946381-48-2
M. Wt: 338.323
InChI Key: WMLIWTVLYQJCRS-UHFFFAOYSA-N
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Description

3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic structure containing both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-dicarbonyl compounds under acidic or basic conditions.

The nitrobenzamide moiety is introduced through nitration reactions, where a benzene ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid. The final step involves coupling the pyrido[1,2-a]pyrimidine core with the nitrobenzamide moiety using amide bond formation reactions, typically employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide
  • **3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-4-nitrobenzamide

Uniqueness

3-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide is unique due to its specific substitution pattern and the presence of both a nitrobenzamide and a pyrido[1,2-a]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-9-12(6-7-13(10)21(24)25)16(22)19-15-11(2)18-14-5-3-4-8-20(14)17(15)23/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLIWTVLYQJCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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